Ethyl 4-(ethylamino)butanoate
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Overview
Description
Ethyl 4-(ethylamino)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is particularly interesting due to its unique structure, which includes an ethylamino group attached to a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(ethylamino)butanoate can be synthesized through a nucleophilic acyl substitution reaction. One common method involves the reaction of an acid chloride with an alcohol. For example, ethyl 4-chlorobutanoate can react with ethylamine under basic conditions to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Depending on the nucleophile used, different substituted products can be formed.
Scientific Research Applications
Ethyl 4-(ethylamino)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(ethylamino)butanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of carboxylic acid and alcohol. In reduction reactions, the carbonyl group is reduced to an alcohol by the transfer of hydride ions .
Comparison with Similar Compounds
Ethyl butanoate: Similar ester structure but lacks the ethylamino group.
Methyl 4-(methylamino)butanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-(dimethylamino)butanoate: Similar structure but with a dimethylamino group instead of an ethylamino group.
Uniqueness: Ethyl 4-(ethylamino)butanoate is unique due to the presence of the ethylamino group, which imparts different chemical properties and reactivity compared to other similar esters .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 4-(ethylamino)butanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-9-7-5-6-8(10)11-4-2/h9H,3-7H2,1-2H3 |
InChI Key |
SZZGAYYWSNYVQI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(=O)OCC |
Origin of Product |
United States |
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